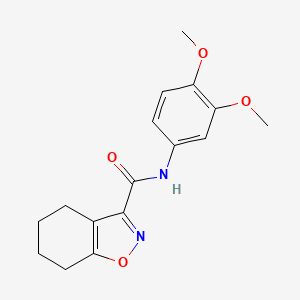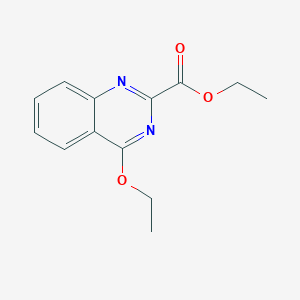![molecular formula C13H17N3O2S B7544171 3,3-dimethyl-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}butanamide](/img/structure/B7544171.png)
3,3-dimethyl-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-dimethyl-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}butanamide, commonly known as DMXAA, is a small molecule with potential anti-cancer properties. It was first identified as a tumor vascular disrupting agent and has shown promising results in preclinical studies.
Mécanisme D'action
DMXAA exerts its anti-cancer effects by targeting the tumor vasculature. It activates the immune system and induces the release of cytokines, leading to the destruction of tumor blood vessels. DMXAA also targets the tumor cells directly, inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
DMXAA has been shown to induce the production of pro-inflammatory cytokines, such as TNF-α and IFN-γ, leading to the activation of immune cells. It also inhibits the production of anti-inflammatory cytokines, such as IL-10. DMXAA has been shown to have a relatively short half-life and is metabolized primarily by the liver.
Avantages Et Limitations Des Expériences En Laboratoire
DMXAA has been shown to be effective in preclinical models of cancer, making it a promising candidate for further investigation. However, the mechanism of action of DMXAA is complex and not fully understood. Additionally, DMXAA has been shown to have limited efficacy in some tumor types, and its use in combination with other anti-cancer agents may be necessary to achieve optimal results.
Orientations Futures
Future research on DMXAA should focus on identifying the optimal dosing and administration strategies for maximum efficacy. The development of new formulations and delivery methods may also improve the therapeutic potential of DMXAA. Additionally, further investigation into the mechanism of action of DMXAA may lead to the identification of new targets for anti-cancer therapy. Finally, clinical trials are needed to evaluate the safety and efficacy of DMXAA in humans.
Méthodes De Synthèse
DMXAA can be synthesized through a multi-step process involving the reaction of 2-aminothiophenol with 2-chloroacetic acid, followed by the reaction with methyl acrylate and 3,3-dimethylbutyric acid chloride. The final product is obtained through the reaction with sodium azide and trifluoroacetic acid.
Applications De Recherche Scientifique
DMXAA has been extensively studied for its anti-cancer properties. It has been shown to induce tumor cell death and inhibit tumor growth in various preclinical models. DMXAA has also been investigated for its potential use in combination with other anti-cancer agents.
Propriétés
IUPAC Name |
3,3-dimethyl-N-[(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-13(2,3)7-11(17)14-8-10-15-12(18-16-10)9-5-4-6-19-9/h4-6H,7-8H2,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWADRNCXIGZBGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCC1=NOC(=N1)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-N-{[5-(thiophen-2-YL)-1,2,4-oxadiazol-3-YL]methyl}butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5-[(Benzylamino)methyl]furan-2-yl]methanol](/img/structure/B7544100.png)


![5-{[2-(4-chlorophenyl)pyrrolidin-1-yl]carbonyl}-1-methyl-1H-pyrazole](/img/structure/B7544123.png)
![ethyl (Z)-2-cyano-3-[3-methoxy-4-(4-methylphenyl)sulfonyloxyphenyl]prop-2-enoate](/img/structure/B7544132.png)
![2-(4-{[2-(Phenoxymethyl)-1,3-thiazol-4-yl]acetyl}piperazin-1-yl)pyrimidine](/img/structure/B7544142.png)
![1-{[4-Methyl-2-(phenoxymethyl)-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B7544143.png)
![(E)-2-(1H-benzimidazol-2-yl)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enenitrile](/img/structure/B7544145.png)
![1-[2-(4-benzylpiperazino)-2-oxoethyl]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one](/img/structure/B7544156.png)


![N-(2,3-dimethylphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B7544166.png)